molecular formula C23H28N2O2 B6936621 N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-2,3-dihydro-1H-indene-4-carboxamide

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-2,3-dihydro-1H-indene-4-carboxamide

Cat. No.: B6936621
M. Wt: 364.5 g/mol
InChI Key: XPIFMGFRASMEFV-UHFFFAOYSA-N
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Description

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-2,3-dihydro-1H-indene-4-carboxamide is a complex organic compound that features a unique structure combining an oxazepane ring, an indene moiety, and a carboxamide group

Properties

IUPAC Name

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-2,3-dihydro-1H-indene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c26-23(22-12-5-10-19-9-4-11-21(19)22)24-15-20-17-25(13-6-14-27-20)16-18-7-2-1-3-8-18/h1-3,5,7-8,10,12,20H,4,6,9,11,13-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIFMGFRASMEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)C(=O)NCC3CN(CCCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-2,3-dihydro-1H-indene-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazepane ring, followed by the introduction of the benzyl group. The indene moiety is then synthesized separately and coupled with the oxazepane intermediate. Finally, the carboxamide group is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-2,3-dihydro-1H-indene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-2,3-dihydro-1H-indene-4-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-2,3-dihydro-1H-indene-4-carboxamide include other oxazepane derivatives and indene-based molecules. Examples include:

  • N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]but-2-ynamide
  • Various indole derivatives

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties

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